molecular formula C18H20N4O3 B2523759 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034443-12-2

3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2523759
CAS No.: 2034443-12-2
M. Wt: 340.383
InChI Key: JCTAIDYJTJFWNH-UHFFFAOYSA-N
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Description

3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research into derivatives closely related to 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione has shown promising results in anticancer applications. Compounds with similar structures have been synthesized and evaluated for their anticancer activity. For example, derivatives synthesized through the condensation of iminodiacetic acid with various amines, followed by condensation with 1H-indole-2-carboxylic acid, exhibited good anticancer activity against breast, lung, colon, ovary, and liver cancer cell lines (Kumar, S., Kumar, N., Roy, P., & Sondhi, S., 2013). Similarly, thiazolidine-2,4-dione derivatives, upon reaction with indole and other compounds, have shown potent activity in inhibiting topoisomerase-I enzyme, critical in cancer cell proliferation (Kumar, N., & Sharma, S. K., 2022).

Antimicrobial and Antifungal Activity

Additionally, research on compounds with structural similarities has explored antimicrobial and antifungal potentials. Isatin-1,2,3-triazoles appended with piperidine, morpholine, or piperazine moieties have been found to exhibit significant antimicrobial screening results (Aouad, M., 2017). Another study focusing on thiazolidine-2,4-diones synthesized through Knoevenagel condensation demonstrated good activity against gram-positive bacteria, with some compounds showing superior antifungal activity compared to commercial drugs (Prakash, O., Aneja, D. K., Lohan, P., Hussain, K., Arora, S., Sharma, C., & Aneja, K. R., 2011).

Pharmacophoric Features and Drug Design

Explorations into the pharmacophoric features responsible for the inhibitory properties of imidazolidin-2,4-dione derivatives against cancer efflux pump ABCB1 have been conducted. These studies offer insights into the molecular geometry, intermolecular interactions, and potential for significant cytotoxic and antiproliferative properties, highlighting the utility in drug resistance scenarios (Żesławska, E., Kincses, A., Spengler, G., Nitek, W., Tejchman, W., & Handzlik, J., 2019).

Synthesis and Structural Analysis

Studies on the synthesis and structural exploration of derivatives, including racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, have been performed to understand their molecular structure through X-ray diffraction studies and DFT calculations, providing valuable information for the design of novel compounds with enhanced therapeutic properties (Prasad, S. B., Naveen, S., Kumar, C. A., Lokanath, N. K., Raghu, A., Daraghmeh, I., Reddy, K. R., & Warad, I., 2018).

Properties

IUPAC Name

3-[1-(2-indol-1-ylacetyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-16-11-19-18(25)22(16)14-6-9-20(10-7-14)17(24)12-21-8-5-13-3-1-2-4-15(13)21/h1-5,8,14H,6-7,9-12H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTAIDYJTJFWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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